2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H14BrClN2O3 It is known for its unique structure, which includes both bromobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 3-bromobenzoyl chloride with 2-aminoethyl N-(4-chlorophenyl)carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromobenzoyl group, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the specific oxidation conditions.
Reduction: Formation of alcohols or amines depending on the functional groups being reduced.
Substitution: Formation of substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorobenzoyl)amino]ethyl N-(4-bromophenyl)carbamate
- 2-[(3-fluorobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
- 2-[(3-methylbenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
Uniqueness
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate is unique due to the presence of both bromobenzoyl and chlorophenyl groups, which confer specific chemical and biological properties. The bromine and chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c17-12-3-1-2-11(10-12)15(21)19-8-9-23-16(22)20-14-6-4-13(18)5-7-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSIEZZEVPUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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